molecular formula C10H10N2O B2656966 (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-61-6

(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No. B2656966
CAS RN: 1261024-61-6
M. Wt: 174.203
InChI Key: QOWLPBCZFZKRJO-WUXMJOGZSA-N
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Description

(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. In

Scientific Research Applications

The potential applications of (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine in scientific research are diverse. It has been investigated for its anticancer properties, as it has shown to induce apoptosis in cancer cells. It has also been studied for its neuroprotective effects, as it has been shown to prevent neuronal cell death in vitro. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of nitric oxide in biological systems.

Mechanism of Action

The mechanism of action of (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine is not fully understood. However, it has been proposed that it may induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It has also been suggested that it may prevent neuronal cell death by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine have been investigated in various studies. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to reduce oxidative stress and inflammation in neuronal cells. Additionally, it has been reported to increase the levels of nitric oxide in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its potential as a fluorescent probe for the detection of nitric oxide. However, its use in experiments may be limited by its potential toxicity and lack of specificity for certain cell types.

Future Directions

Future research on (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine may focus on its potential applications in the treatment of cancer and neurodegenerative diseases. It may also be investigated for its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies may be conducted to better understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine involves the reaction of 5-methylindole with hydroxylamine-O-sulfonic acid in the presence of a catalyst. This method has been reported to yield the desired compound in good yields and purity.

properties

IUPAC Name

(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-3-10-9(4-7)8(5-11-10)6-12-13/h2-6,11,13H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLPBCZFZKRJO-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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